molecular formula C22H19ClN2O4 B11500510 6-chloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

6-chloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11500510
M. Wt: 410.8 g/mol
InChI Key: AXBIAGUOOHQMRD-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects . For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Properties

Molecular Formula

C22H19ClN2O4

Molecular Weight

410.8 g/mol

IUPAC Name

6-chloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H19ClN2O4/c1-12-16(17-11-15(28-2)4-5-19(17)25-12)7-8-24-21(26)18-10-13-9-14(23)3-6-20(13)29-22(18)27/h3-6,9-11,25H,7-8H2,1-2H3,(H,24,26)

InChI Key

AXBIAGUOOHQMRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O

Origin of Product

United States

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